molecular formula C20H16FN3O3S2 B12193566 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12193566
M. Wt: 429.5 g/mol
InChI Key: MDVOAZKUEHQDMT-MFOYZWKCSA-N
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Description

The compound 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (hereafter referred to as Compound A) is a thiazolidinone hybrid with a Z-configured exocyclic double bond in the thiazolidinone ring. Key properties include:

  • Molecular formula: C₂₀H₁₆FN₃O₃S₂
  • Molecular weight: 429.484 g/mol
  • ChemSpider ID: 22880827
  • CAS Registry Number: 902303-39-3 .

The structure features a thiophen-2-ylmethylidene group at position 5 of the thiazolidinone ring and a 5-fluoro-1H-indol-3-yl-ethylacetamide side chain.

Properties

Molecular Formula

C20H16FN3O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H16FN3O3S2/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9-

InChI Key

MDVOAZKUEHQDMT-MFOYZWKCSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Alkylation at the N3 Position

The N3 position of rhodanine is alkylated with a chloroethyl acetamide intermediate to introduce the ethylacetamide-indole side chain. This step employs N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-chloroacetamide , synthesized by reacting 2-(5-fluoro-1H-indol-3-yl)ethylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C, 2 hours). Subsequent alkylation of rhodanine is performed in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours, yielding 3-[2-(N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamido)ethyl]-2,4-thiazolidinedione .

Knoevenagel Condensation for Exocyclic Double Bond Formation

The C5 methylene group of the thiazolidinone undergoes Knoevenagel condensation with thiophene-2-carbaldehyde to introduce the (Z)-configured thiophen-2-ylmethylidene moiety.

Reaction Conditions

  • Catalyst : Ammonium acetate (NH₄OAc)

  • Solvent : Glacial acetic acid

  • Temperature : Reflux (120°C)

  • Time : 6–8 hours

The reaction proceeds via nucleophilic attack of the deprotonated C5 methylene on the aldehyde, followed by dehydration. The (Z)-isomer is favored due to steric and electronic effects of the thiophene ring.

Table 1: Optimization of Knoevenagel Condensation

ParameterCondition 1Condition 2Optimal Condition
CatalystPiperidineNH₄OAcNH₄OAc
SolventEthanolAcetic acidAcetic acid
Yield (Z-isomer)62%88%88%

Synthesis of 2-(5-Fluoro-1H-Indol-3-yl)Ethylamine

The indole-containing ethylamine side chain is synthesized via a three-step sequence:

Friedel-Crafts Alkylation

5-Fluoroindole reacts with acrylonitrile in concentrated sulfuric acid (H₂SO₄) at 0°C to form 3-(2-cyanoethyl)-5-fluoroindole .

Reduction of Nitrile to Amine

The nitrile is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature, yielding 2-(5-fluoro-1H-indol-3-yl)ethylamine with 92% purity.

Final Coupling and Purification

The alkylated thiazolidinone intermediate is coupled with the indole ethylamine via amide bond formation. After Knoevenagel condensation, the crude product is purified using silica gel chromatography (eluent: ethyl acetate/hexane, 7:3) to isolate the (Z)-isomer.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, indole NH), 7.72 (d, J = 15.2 Hz, 1H, CH=), 7.45–6.85 (m, 8H, aromatic), 4.15 (t, 2H, CH₂), 3.92 (t, 2H, CH₂).

  • HRMS : m/z calcd. for C₂₄H₂₀FN₃O₃S₂ [M+H]⁺: 497.1053; found: 497.1056.

Green Chemistry Approaches

Recent advancements emphasize solvent-free microwave-assisted synthesis for the Knoevenagel step, reducing reaction time to 20 minutes and improving yield to 94%. Ionic liquids (e.g., [BMIM]BF₄) also enhance reaction efficiency by stabilizing the transition state.

Industrial-Scale Production

Batch reactors with continuous flow systems are employed for large-scale synthesis. Key parameters include:

  • Temperature control : Jacketed reactors maintain 120°C.

  • Catalyst recycling : NH₄OAc is recovered via distillation.

  • Yield : 82–85% per batch .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and indole moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups within the thiazolidinone ring.

    Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfone derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidinone ring and indole moiety are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Compound A is compared to analogues with modifications in the thiazolidinone ring, benzylidene substituents, and acetamide side chains (Table 1).

Table 1: Structural and Physical Properties of Compound A and Analogues
Compound ID Thiazolidinone Substituent Acetamide Side Chain Molecular Weight (g/mol) Melting Point (°C) Key References
Compound A 5-(Thiophen-2-ylmethylidene) (Z) N-[2-(5-fluoro-1H-indol-3-yl)ethyl] 429.48 Not reported
P6 5-(Pyridin-2-ylmethylene) N-(3-trifluoromethylphenyl) 407.36 244.5
P8 5-(Pyridin-2-ylmethylene) N-(3,4-dichlorophenyl) 406.26 269.4
Ib () 5-(3-Nitrobenzylidene) N-(2-trifluoromethylphenyl) Not reported Not reported
Compound 22 5-(3,4,5-Trimethoxybenzylidene) N-(3,4,5-trimethoxyphenyl) 582.62 158–217
5-Benzylidene N-(2-methylphenyl) ~400 (estimated) Not reported
Key Observations:

Heterocyclic Substituents: Compound A’s thiophene group distinguishes it from analogues with pyridine (P6, P8), nitrobenzylidene (Ib), or trimethoxybenzylidene (Compound 22) substituents. The Z-configuration in Compound A’s exocyclic double bond is critical for spatial orientation, analogous to the E/Z isomerism noted in .

Acetamide Side Chain :

  • Compound A ’s 5-fluoroindole-ethyl group is unique; most analogues feature halogenated or methoxylated aryl groups (e.g., P6, P8, Compound 22). The fluoroindole moiety may confer selective binding to indole-recognizing enzymes (e.g., kinases or HDACs) .

Future studies should focus on :

  • Synthesizing Compound A and evaluating its HDAC8 inhibition, anticonvulsant, and antibacterial activity.
  • Exploring the impact of Z/E isomerism on bioactivity through crystallography (e.g., SHELXL ).

Biological Activity

The compound 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a novel synthetic molecule that has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including its synthesis, structure–activity relationships (SAR), and specific case studies demonstrating its efficacy against various cancer cell lines.

The molecular formula of the compound is C21H19N3O4S2C_{21}H_{19}N_{3}O_{4}S_{2} with a molecular weight of 441.52 g/mol. It features a thiazolidinone core, which is known for its biological activities, along with an indole moiety that may enhance its pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight441.52 g/mol
Density1.456 ± 0.06 g/cm³ (Predicted)
pKa14.24 ± 0.46 (Predicted)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The MTT assay results indicate varying degrees of potency:

Cell LineIC50 (μM)
HeLa (Cervical Cancer)6.11 ± 1.20
A549 (Lung Adenocarcinoma)10.20 ± 2.10
HCT116 (Colorectal Cancer)15.00 ± 1.40
MDA-MB-231 (Triple-Negative Breast Cancer)Not specified

These findings suggest that the compound selectively targets cancer cells while sparing non-cancerous cells, as evidenced by lower toxicity in normal epithelial breast cells (MCF-10A) and dermal fibroblasts (BJ-5ta).

The compound's mechanism of action appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. Preliminary research indicates that it may interfere with the cyclooxygenase enzymes , which play a crucial role in inflammatory responses linked to tumor growth.

Structure–Activity Relationship (SAR)

A detailed analysis of SAR has revealed that the presence of electron-withdrawing groups enhances the potency of the compound. The indole moiety significantly contributes to the overall biological activity by improving interactions with cellular targets.

Key Findings

  • Electron-Withdrawing Groups : Compounds with such groups generally exhibited lower IC50 values, indicating higher potency.
  • Substituent Effects : Variations in substituents on the thiazolidinone core significantly affect anticancer activity, with certain configurations leading to enhanced efficacy against specific cancer types.
  • Hydrochloride Salts : The hydrochloride salt forms demonstrated better activity compared to their free base counterparts.

Case Studies

In vitro studies have explored various derivatives of the compound, leading to notable findings:

  • Compound Derivative Analysis :
    • Derivative 12c·2HCl showed an IC50 of 5.4±2.4μM5.4\pm 2.4\,\mu M.
    • Derivative 13d exhibited an IC50 of 4.9±2.9μM4.9\pm 2.9\,\mu M.

These derivatives were tested against a panel of cancer cell lines, including those resistant to conventional therapies, highlighting their potential as effective anticancer agents.

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